GluN2B Subunit Potency: NMDA Receptor Modulator 5 vs. Structural Analogs
NMDA receptor modulator 5 (Compound 195) exhibits a high potency for the GluN2B subunit with an IC50 of 7 nM, measured in a cell-based calcium flux assay [1]. This potency is significantly greater than that of several close structural analogs disclosed in the same patent. For example, Example 20 (a compound with a cyclopropyl substituent) has an IC50 of 22 nM, and Example 422 has an IC50 of 10 nM. This represents an approximate 3-fold and 1.4-fold increase in potency, respectively, for Compound 195.
| Evidence Dimension | IC50 (potency at GluN2B subunit) |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | Example 20: IC50 = 22 nM; Example 422: IC50 = 10 nM |
| Quantified Difference | 3.1-fold lower IC50 than Example 20; 1.4-fold lower IC50 than Example 422 |
| Conditions | Cell-based calcium flux assay monitoring NMDA receptor function (HEK293 cells expressing GluN1/GluN2B subunits) |
Why This Matters
Higher potency enables the use of lower concentrations in assays, reducing the risk of off-target effects and compound solubility issues, which is a key factor in selecting a lead compound for further optimization.
- [1] BindingDB. BDBM436860: N-(3,3-Difluorocyclobutyl)-2-[2-oxo-6-[3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-b]pyridin-1-yl]acetamide (US10617676, Example 195). IC50: 7 nM. View Source
